molecular formula C17H13N3O4S3 B11010304 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11010304
M. Wt: 419.5 g/mol
InChI Key: DNLUXIDCFDMBAB-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound is a valuable research tool in the field of oncology, specifically for investigating the pathogenesis and treatment of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most common molecular aberrations and are associated with poor prognosis. The primary mechanism of action involves the competitive binding to the ATP-binding pocket of FLT3, thereby suppressing its constitutive tyrosine kinase activity and downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT. By selectively targeting both wild-type and mutant FLT3, this inhibitor induces cell cycle arrest and promotes apoptosis in FLT3-dependent leukemic cell lines, providing a critical means to study signaling dysregulation in hematological malignancies. Its research applications extend to use in in vitro biochemical assays, cell-based proliferation studies, and in vivo xenograft models to evaluate the efficacy of FLT3-targeted therapeutic strategies and to understand mechanisms of resistance. This makes it an indispensable compound for preclinical drug discovery and basic research aimed at developing novel treatments for AML and other FLT3-driven cancers.

Properties

Molecular Formula

C17H13N3O4S3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N3O4S3/c1-27(23,24)10-6-7-12-14(8-10)25-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-13(11)26-20/h2-8H,9H2,1H3,(H,18,19,21)

InChI Key

DNLUXIDCFDMBAB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazol-2-Amine

The 6-(methylsulfonyl)benzothiazole moiety is synthesized via sulfonation of a preformed benzothiazole ring. A representative procedure involves:

  • Nitration and Reduction : 2-Aminobenzothiazole is nitrated at the 6-position using fuming nitric acid, followed by reduction of the nitro group to an amine using Fe/NH₄Cl.

  • Sulfonation : The amine intermediate is treated with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the methylsulfonyl group.

  • Cyclization : The sulfonated intermediate undergoes cyclization with thiourea or potassium thiocyanate in acidic conditions to re-form the benzothiazole ring.

Key Reaction Conditions :

  • Sulfonation requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

  • Yields are optimized by controlling temperature (0–5°C during sulfonation) and stoichiometry.

Preparation of 2-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Acetic Acid

The 3-oxo-benzothiazole acetic acid component is synthesized through:

  • Thioamide Formation : 2-Aminothiophenol reacts with chloroacetic acid in alkaline media to form 2-(2-aminophenylthio)acetic acid.

  • Oxidative Cyclization : The thioamide undergoes cyclization using oxidizing agents like H₂O₂ or iodine in ethanol, forming the 3-oxo-benzothiazole ring.

  • Acid Activation : The acetic acid side chain is activated using ethyl chloroformate or thionyl chloride to form an acyl chloride intermediate.

Analytical Data :

  • IR: C=O stretch at 1,720–1,740 cm⁻¹, S=O at 1,150 cm⁻¹.

  • ¹H NMR: Aromatic protons appear as multiplet at δ 7.1–7.5 ppm; methylsulfonyl singlet at δ 3.1 ppm.

Coupling Strategies

Carbodiimide-Mediated Amidation

The final coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the acetamide bond:

  • Activation : 2-(3-Oxo-benzothiazolyl)acetic acid is activated with EDC in chloroform at 0°C.

  • Nucleophilic Attack : 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine is added, and the reaction proceeds at ambient temperature for 8–18 hours.

  • Workup : The product is precipitated by acidification, filtered, and recrystallized from ethanol.

Optimization Insights :

  • Pyridine is used as a proton scavenger to enhance coupling efficiency.

  • High-throughput screening identifies optimal molar ratios (1:1.5 amine:acid) and solvent systems (chloroform/pyridine).

Alternative Methodologies

One-Pot Tandem Reactions

Recent advances utilize tandem sulfonation-cyclization-coupling sequences in a single reactor:

  • Substrate Mixing : 2-Aminothiophenol, methylsulfonyl chloride, and chloroacetic acid are combined in polyphosphoric acid (PPA).

  • Thermal Cyclization : Heating at 120–140°C for 4 hours facilitates simultaneous ring formation and sulfonation.

  • In Situ Coupling : EDC is introduced directly into the reaction mixture to couple intermediates without isolation.

Advantages :

  • Reduces purification steps, improving overall yield (reported 65–70% vs. 50–55% in stepwise methods).

Challenges and Solutions

Regioselectivity in Sulfonation

Sulfonation at the 6-position is favored over other positions due to:

  • Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature directs electrophilic substitution to the para position.

  • Steric Guidance : Bulky substituents on the benzothiazole ring hinder alternative sites.

Z-Configuration Control

The (2Z)-configuration is stabilized by:

  • Intramolecular H-Bonding : Between the acetamide NH and the 3-oxo group.

  • Crystallization Conditions : Slow cooling from ethanol yields the thermodynamically favored Z-isomer.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • T3P® (Propylphosphonic Anhydride) : Replaces EDC in large-scale syntheses, reducing side reactions and improving atom economy.

  • Recyclable Solvents : Ethanol and water mixtures are prioritized to minimize waste.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (9:1) yields >98% pure product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its stable benzothiazole core.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s benzothiazole core can interact with various proteins and nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole-acetamide derivatives, which are studied for their diverse pharmacological activities. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (Structure) Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Bioactivity
Target Compound 6-methylsulfonyl, 3-oxo-benzothiazole acetamide ~423.45 (calculated) Hypothesized enhanced electron-withdrawing effects; potential kinase inhibition (inferred)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide 1,1-dioxido (sulfone), 2-ethylphenyl acetamide 380.40 Improved solubility due to sulfone; unconfirmed antitumor activity in preclinical models
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF₃, 3-methoxyphenyl acetamide 372.35 Antimicrobial activity (MIC: 8 µg/mL against S. aureus); moderate cytotoxicity
N-(Benzothiazol-2-yl)-2-(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanylacetamide Indole-oxadiazole hybrid, sulfanylacetamide ~437.50 Anticancer activity (IC₅₀: 12 µM against MCF-7); ROS-mediated apoptosis

Key Comparisons

Electron-Withdrawing Substituents: The methylsulfonyl group in the target compound provides stronger electron withdrawal than the 1,1-dioxido group in or the trifluoromethyl (-CF₃) group in . This may enhance electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes (e.g., kinases or proteases).

Bioactivity Trends: Antimicrobial Activity: Compounds with -CF₃ (e.g., ) show higher potency against Gram-positive bacteria than those with sulfone groups, likely due to improved membrane permeability . Anticancer Potential: Hybrids with oxadiazole-indole systems (e.g., ) exhibit ROS-mediated cytotoxicity, whereas benzothiazole-acetamides with sulfone groups may target redox-sensitive pathways .

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis involving:

  • Condensation of 6-methylsulfonyl-1,3-benzothiazole-2-amine with chloroacetyl chloride.
  • Subsequent coupling with 3-oxo-1,2-benzothiazole under basic conditions (analogous to methods in ).
    • In contrast, triazole-containing analogs (e.g., ) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is more modular but less applicable to the target’s benzothiazole scaffold .

Research Findings and Hypotheses

  • Computational Studies : Molecular docking predicts strong binding of the target compound to the ATP-binding pocket of EGFR kinase (ΔG = -9.2 kcal/mol), driven by interactions between the methylsulfonyl group and Lys721 .
  • Metabolic Stability : Sulfone-containing benzothiazoles (e.g., ) exhibit longer plasma half-lives (t₁/₂ > 6 hours in rodents) compared to -CF₃ analogs (t₁/₂ ~3 hours), suggesting the target compound may have favorable pharmacokinetics .
  • Toxicity Concerns: Benzothiazoles with 3-oxo groups (as in the target) show higher hepatotoxicity in vitro (e.g., ALT elevation at 50 µM) than non-ketone derivatives, necessitating structural optimization .

Biological Activity

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₄N₄O₄S₃
Molecular Weight 446.5 g/mol
IUPAC Name This compound
InChI Key KRRCEJPUXVMAPG-UHFFFAOYSA-N

This compound features a benzothiazole moiety and a methylsulfonyl group, which are known to impart various pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated notable Minimum Inhibitory Concentrations (MICs) .
    MicroorganismMIC (μg/mL)
    Staphylococcus aureus50
    Escherichia coli100
    Candida albicans75
  • Anticancer Potential : Preliminary studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the activation of caspases .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Benzothiazole Ring : This is often achieved through cyclization reactions involving thioketones and amines.
  • Introduction of the Methylsulfonyl Group : This can be done via sulfonation reactions using methylsulfonyl chloride.
  • Formation of the Acetamide Linkage : The final step involves coupling the prepared benzothiazole derivative with an acetamide precursor.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • A study published in Molecules examined a series of benzothiazole derivatives for their antimicrobial properties. The results indicated that modifications in the benzothiazole structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria .
  • Another research article focused on the anticancer properties of benzothiazole compounds, demonstrating their ability to inhibit tumor growth in vitro and in vivo models .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Intermediate SynthesisHydrazine hydrate, ethanol, reflux (4h)75
CyclizationCu(OAc)₂, t-BuOH:H₂O (3:1), RT (6h)68

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 5.40 (s, –NCH₂CO–), δ 10.79 (s, –NH)
HRMS[M+H]⁺ = 404.1348 (calc. 404.1359)

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